benzoic acid;(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
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Overview
Description
The compound “benzoic acid;(1’R,2R,3S,4’S,6S,8’R,10’Z,12’S,13’S,14’Z,20’R,21’R,24’S)-2-[(2S)-butan-2-yl]-21’,24’-dihydroxy-12’-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11’,13’,22’-tetramethylspiro[2,3-dihydropyran-6,6’-3,7,19-trioxatetracyclo[156114,8020,24]pentacosa-10,14,16,22-tetraene]-2’-one” is a highly complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and careful control of reaction conditions. Common techniques might include:
Stepwise Synthesis: Building the molecule piece by piece, often starting with simpler precursors.
Protective Groups: Using protective groups to mask reactive sites during intermediate steps.
Stereoselective Reactions: Employing catalysts or chiral auxiliaries to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of such a compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This might include:
Flow Chemistry: Using continuous flow reactors to improve reaction efficiency.
Catalysis: Employing catalysts to speed up reactions and reduce waste.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of methoxy groups with other substituents.
Common Reagents and Conditions
Typical reagents might include:
Oxidizing Agents: Such as PCC or KMnO4.
Reducing Agents: Such as NaBH4 or LiAlH4.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but might include various derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a model compound for studying stereochemistry and reaction mechanisms.
Biology
In biology, it might be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, including drug development.
Industry
In industry, the compound might find applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application but might involve interactions with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other spirocyclic molecules or those with similar functional groups, such as:
- Spiro[2,3-dihydropyran-6,6’-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2’-one
- Methoxy-substituted oxanes
Uniqueness
The uniqueness of the compound lies in its specific stereochemistry, functional groups, and potential biological activity, which might differentiate it from other similar molecules.
Properties
Molecular Formula |
C56H81NO15 |
---|---|
Molecular Weight |
1008.2 g/mol |
IUPAC Name |
benzoic acid;(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C49H75NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;1-5H,(H,8,9)/b14-13-,28-16-,33-15?;/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43-,44+,45-,46+,48+,49+;/m0./s1 |
InChI Key |
GCKZANITAMOIAR-FIQFZZJVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)NC)OC)OC)/C)C.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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